![molecular formula C17H19N5O2S B2794753 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1257705-09-1](/img/structure/B2794753.png)
5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Descripción general
Descripción
GS-829845 es un metabolito activo principal de Filgotinib, que es un inhibidor de la Janus kinasa 1 (JAK1). Filgotinib se utiliza principalmente para el tratamiento de la artritis reumatoide y la colitis ulcerosa. GS-829845 conserva un perfil de selectividad JAK1 similar, pero es aproximadamente 10 veces menos potente que Filgotinib .
Aplicaciones Científicas De Investigación
GS-829845 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones clave incluyen:
Química: GS-829845 se utiliza como un compuesto de referencia en el estudio de los inhibidores de la Janus kinasa y sus vías metabólicas
Biología: El compuesto se utiliza en estudios biológicos para comprender el papel de la Janus kinasa 1 en diversos procesos celulares y vías de señalización
Medicina: GS-829845 se estudia por su potencial terapéutico en el tratamiento de enfermedades inflamatorias y autoinmunes, como la artritis reumatoide y la colitis ulcerosa
Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de nuevos inhibidores de la Janus kinasa y agentes terapéuticos relacionados
Mecanismo De Acción
GS-829845 ejerce sus efectos al inhibir selectivamente la Janus kinasa 1 (JAK1). Esta inhibición modula un subconjunto de citoquinas proinflamatorias dentro de la vía de la Janus kinasa-transductor de señal y activador de la transcripción, que difieren de las inhibidas por la Janus kinasa 2 o la Janus kinasa 3 . La inhibición de la Janus kinasa 1 evita la fosforilación y activación de las proteínas transductoras de señal y activadoras de la transcripción, lo que reduce la inflamación y las respuestas inmunitarias .
Direcciones Futuras
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: GS-829845 se sintetiza a través del metabolismo de Filgotinib. Filgotinib se absorbe de forma extensa y rápida después de la administración oral y se metaboliza por la carboxilesterasa isoforma 2 para formar GS-829845 . El metabolito principal tiene un perfil de selectividad JAK1 similar, pero actividad reducida (en 10 veces) y exposición sistémica aumentada (aproximadamente de 16 a 20 veces) en comparación con el compuesto original .
Métodos de producción industrial: La producción industrial de GS-829845 implica la síntesis de Filgotinib seguida de su conversión metabólica. Filgotinib se sintetiza a través de una serie de reacciones químicas que involucran la formación de su estructura central, seguida de modificaciones de grupos funcionales para lograr las propiedades farmacológicas deseadas .
Análisis De Reacciones Químicas
Tipos de reacciones: GS-829845 experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su conversión metabólica y actividad farmacológica.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones de GS-829845 incluyen enzimas carboxilesterasas, que facilitan su conversión metabólica de Filgotinib . Las condiciones de reacción generalmente implican un pH y una temperatura fisiológicos, ya que la conversión ocurre dentro del cuerpo humano.
Productos principales formados: El producto principal formado a partir de la conversión metabólica de Filgotinib es GS-829845. Este metabolito conserva la actividad farmacológica del compuesto original, pero con una potencia reducida y una exposición sistémica aumentada .
Comparación Con Compuestos Similares
GS-829845 es similar a otros inhibidores de la Janus kinasa, como Filgotinib, Baricitinib, Tofacitinib y Upadacitinib. Tiene propiedades únicas que lo distinguen de estos compuestos:
Filgotinib: GS-829845 es el metabolito activo principal de Filgotinib y tiene un perfil de selectividad de la Janus kinasa 1 similar, pero con una potencia reducida y una exposición sistémica aumentada
Baricitinib: Baricitinib es un inhibidor selectivo de la Janus kinasa 1 y la Janus kinasa 2, mientras que GS-829845 es más selectivo para la Janus kinasa 1
Tofacitinib: Tofacitinib es un inhibidor no selectivo de la Janus kinasa que se dirige a la Janus kinasa 1, la Janus kinasa 2 y la Janus kinasa 3, mientras que GS-829845 es más selectivo para la Janus kinasa 1
Upadacitinib: Upadacitinib es un inhibidor selectivo de la Janus kinasa 1 con una estructura química y un perfil farmacocinético diferentes en comparación con GS-829845
Propiedades
IUPAC Name |
5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c18-17-19-16-3-1-2-15(22(16)20-17)14-6-4-13(5-7-14)12-21-8-10-25(23,24)11-9-21/h1-7H,8-12H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWJAVQGRJEEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257705-09-1 | |
| Record name | GS-829845 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHF94L8HXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2794670.png)
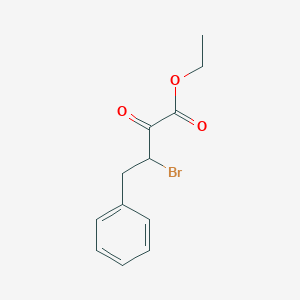
![6-methyl-N-(4-methylpyridin-3-yl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2794672.png)
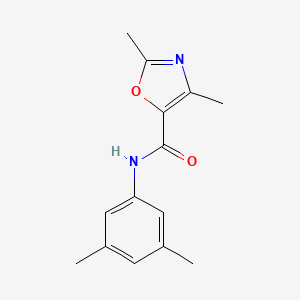
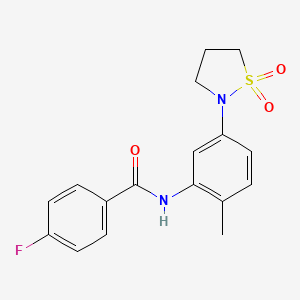
![2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794677.png)
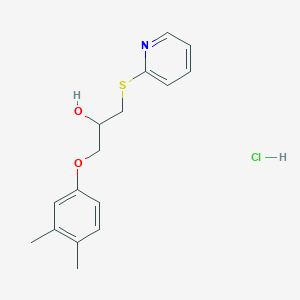

![1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one](/img/structure/B2794682.png)
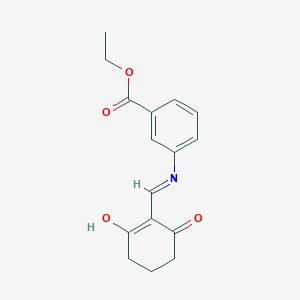
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2794686.png)

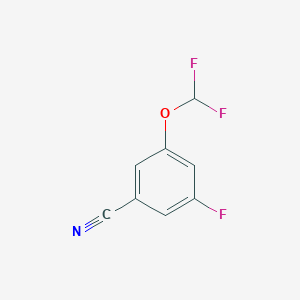
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)
